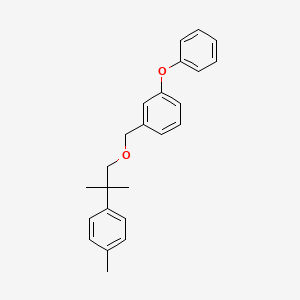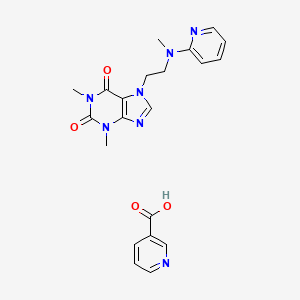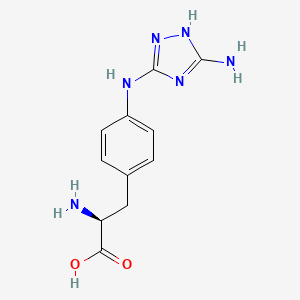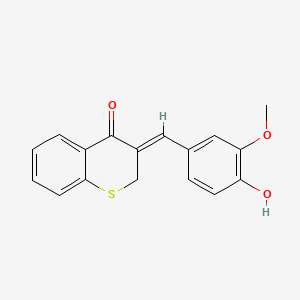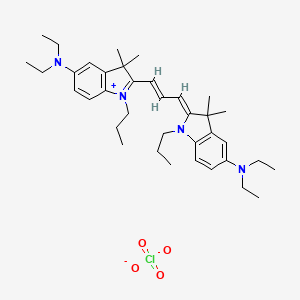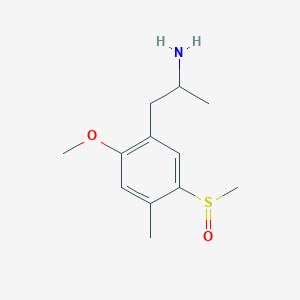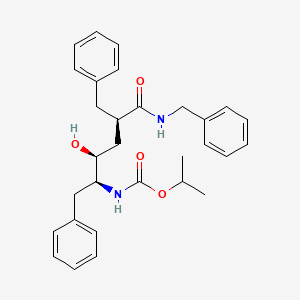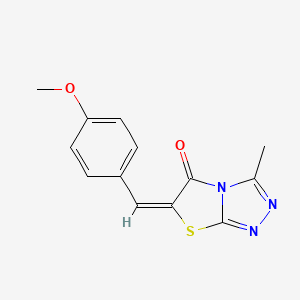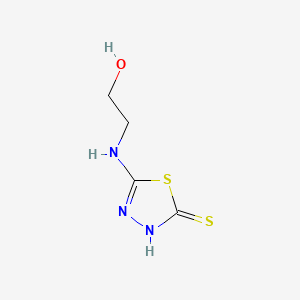
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, including Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-, typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO), and the reactions are usually carried out under reflux .
Industrial Production Methods
Industrial production methods for these compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antituberculosis activities.
Medicine: Investigated for its potential use as a drug due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, modulating the oxidative state of cells and affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Shares similar biological activities but differs in its chemical structure.
5-methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities compared to other thiadiazole derivatives .
Propriétés
Numéro CAS |
63503-52-6 |
|---|---|
Formule moléculaire |
C4H7N3OS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
5-(2-hydroxyethylamino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H7N3OS2/c8-2-1-5-3-6-7-4(9)10-3/h8H,1-2H2,(H,5,6)(H,7,9) |
Clé InChI |
NJNXWLQIDWTHFP-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC1=NNC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


